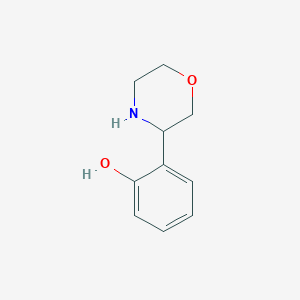

2-(Morpholin-3-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-morpholin-3-ylphenol |

InChI |

InChI=1S/C10H13NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h1-4,9,11-12H,5-7H2 |

InChI Key |

LCJUTTSEJYVYQX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(Morpholin-3-yl)phenol and Analogues

The synthesis of the morpholine (B109124) scaffold, a key structural motif in numerous pharmaceutical compounds, has been the subject of extensive research. Direct and efficient methods for the preparation of substituted morpholines, including analogues of this compound, are crucial for medicinal chemistry and drug discovery. These methods often focus on the strategic formation of the heterocyclic ring through C-C and C-N bond-forming reactions, the application of convergent multicomponent reactions, and the development of stereoselective approaches to control the spatial arrangement of substituents.

The construction of the morpholine ring fundamentally relies on the formation of one C-O and one C-N bond in a cyclization step. Various strategies have been developed to achieve this transformation. A common and conceptually straightforward approach involves the annulation of 1,2-amino alcohols. While numerous methods exist for synthesizing 1,2-amino alcohols, their direct conversion to morpholines is less common. A more traditional route consists of a two-step sequence involving amide bond formation with a reagent like chloroacetyl chloride, followed by cyclization and subsequent reduction of the resulting morpholinone intermediate.

Recent advancements have focused on more direct and atom-economical methods. One such protocol utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base such as potassium tert-butoxide (tBuOK). This redox-neutral method is notable for its high yields and the use of inexpensive reagents, allowing for the clean isolation of N-monoalkylation products from a simple SN2 reaction.

Palladium-catalyzed reactions have also emerged as powerful tools for morpholine synthesis. For instance, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, provides access to various six-membered nitrogen heterocycles, including morpholines. Another palladium-catalyzed approach is the Tsuji-Trost reaction of vinyloxiranes with amino alcohols, which, when followed by an in-situ iron(III)-catalyzed heterocyclization, yields a range of substituted morpholines with good yields and diastereoselectivities. Iron(III) itself can also catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol, where the final ring closure can occur via either C-O or C-N bond formation.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. While less exploited for the synthesis of simple morpholines, MCRs are highly valuable for constructing complex polyheterocyclic systems that may incorporate a morpholine moiety.

For example, the Ugi-Zhu three-component reaction has been coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process to synthesize complex pyrrolo[3,4-b]pyridin-5-one derivatives containing a morpholine substituent. mdpi.com In this one-pot process, substrates are combined sequentially to build a complex scaffold efficiently, often aided by a Lewis acid catalyst like ytterbium(III) triflate and microwave heating to improve yields and reduce reaction times. mdpi.com

Other notable MCRs that are widely used in the synthesis of active pharmaceutical ingredients include the Petasis (borono-Mannich) reaction, the Povarov reaction, and the Ugi four-component reaction. ajol.info These reactions are powerful tools for creating diverse molecular libraries and could be adapted for the target-oriented synthesis of complex morpholine-containing structures like this compound analogues. The modularity of MCRs allows for the variation of multiple substituents by simply changing the starting materials, making them ideal for structure-activity relationship (SAR) studies in drug discovery. mdpi.comajol.info

Controlling stereochemistry is paramount in drug design, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Consequently, significant effort has been dedicated to the stereoselective synthesis of substituted morpholines.

One effective method is the copper(II)-promoted oxyamination of alkenes. This reaction allows for the simultaneous addition of an oxygen and a nitrogen atom across a double bond. When applied to substrates like β-hydroxy N-allylsulfonamides, it results in an intramolecular cyclization/intermolecular amination cascade. For example, treating an L-phenylalanine-derived substrate with copper(II) 2-ethylhexanoate (B8288628) and TsNH₂ (tosylamide) can yield a highly substituted morpholine as a single diastereomer (>20:1 dr). researchgate.net This method provides direct access to aminomethyl-functionalized morpholines with excellent diastereoselectivity. researchgate.net

Another strategy for obtaining enantiomerically pure morpholine derivatives is through the resolution of a racemic mixture. For the synthesis of a related analogue, (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, a racemic intermediate was resolved using a chiral resolving agent, (+)-mandelic acid. clockss.org The desired diastereomeric salt was separated, and subsequent chemical transformations, including the cleavage of a methoxymethyl protecting group with p-toluenesulfonic acid, afforded the final enantiomerically pure product. clockss.org This classical approach remains a viable and important tool for accessing chiral morpholine-containing compounds.

| Method | Catalyst/Reagent | Key Feature | Stereocontrol |

| Alkene Oxyamination | Copper(II) 2-ethylhexanoate | Direct synthesis of aminomethyl morpholines from alkenols. | High diastereoselectivity (>20:1 dr). researchgate.net |

| Chiral Resolution | (+)-Mandelic Acid | Separation of enantiomers from a racemic mixture. | Yields enantiomerically pure compounds. clockss.org |

| Tsuji-Trost/ Fe(III) Cyclization | Pd(0) / Fe(III) | Reaction of vinyloxiranes and amino-alcohols. | Good diastereoselectivities. |

Precursor Chemistry and Intermediate Generation

The synthesis of complex heterocyclic systems often relies on the strategic use of versatile chemical precursors and intermediates. While not leading directly to this compound, the reactions of precursors like phenacyl thiocyanate (B1210189) and salicylaldehyde (B1680747) are illustrative of fundamental transformations used to generate fused heterocyclic derivatives, which represent a class of compounds related to the core subject.

Phenacyl thiocyanate is a key intermediate in the synthesis of various thiazole-containing compounds. It is typically prepared via a nucleophilic substitution reaction between a phenacyl bromide and a thiocyanate salt, such as ammonium (B1175870) thiocyanate. nih.gov

The resulting phenacyl thiocyanate can then be used in the Hantzsch thiazole (B1198619) synthesis, a classic and widely used method for constructing the thiazole ring. clockss.orgsemanticscholar.org In a typical Hantzsch synthesis, an α-haloketone (like phenacyl bromide) reacts with a thioamide. The reaction proceeds through a nucleophilic substitution, where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by cyclocondensation and dehydration to form the thiazole ring. semanticscholar.orgacs.org This methodology has been applied to the synthesis of a vast array of thiazole-fused heterocyclic hybrids. semanticscholar.org For instance, the reaction of N-thiocarbamoylpyrazoline precursors with phenacyl bromides under reflux in ethanol (B145695) leads to the formation of pyrazoline-thiazole hybrids. semanticscholar.orgnih.gov

The conditions for these reactions can be varied, with modern approaches utilizing catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or green solvents such as polyethylene (B3416737) glycol (PEG-400) to improve yields and reaction times. semanticscholar.orgacs.org

| Reactants | Catalyst/Solvent | Product Type | Yield |

| N-thiocarbamoylpyrazoline, Phenacyl bromide | DABCO | Pyrazoline-thiazole hybrid semanticscholar.org | Good |

| Pyrazoline N-thioamide, Phenacyl bromide | Ethanol (reflux) | Pyrazoline-thiazole hybrid acs.org | Excellent |

| Thioamides, Phenacyl bromides | Ethanol (reflux) | Triazole-thiazolyl-pyrazoline hybrid nih.gov | Favorable |

Salicylaldehyde is a versatile precursor for a wide range of oxygen-containing heterocycles, particularly those based on the chromene (benzopyran) scaffold. The condensation of salicylaldehyde with active methylene (B1212753) compounds like malononitrile (B47326) (a dimer of which can be considered conceptually related to acrylonitrile (B1666552) condensations) is a cornerstone of chromene synthesis. nih.gov

This reaction typically begins with a Knoevenagel condensation between the aldehyde group of salicylaldehyde and the active methylene compound. nih.govresearchgate.netnih.gov This is followed by an intramolecular cyclization, specifically an oxo-Michael addition, where the phenolic hydroxyl group attacks the newly formed carbon-carbon double bond, leading to the formation of a 2-amino-3-cyano-4H-chromene intermediate. nih.govresearchgate.net

These chromene intermediates are valuable building blocks for more complex fused systems. For example, 2-amino-3-cyano-4H-chromenes can be treated with reagents like formamidine (B1211174) acetate (B1210297) to construct a fused pyrimidine (B1678525) ring, yielding 5H-chromeno[2,3-d]pyrimidine derivatives. ajol.info This cyclization involves the reaction of the 2-amino group and the 3-cyano group of the chromene with the formamidine acetate to build the pyrimidine ring. ajol.info Similarly, reacting salicylaldehydes with barbituric acid can also produce different types of chromeno[2,3-d]pyrimidines through a pseudo three-component reaction involving a Knoevenagel condensation followed by cyclization. researchgate.netresearchgate.net

The condensation of acrylonitrile itself with aryl acetonitriles has been shown to produce α-amino-β-cyano cyclohexene (B86901) skeletons through a sequence of Michael additions and an intramolecular condensation, demonstrating its utility in forming cyclic structures. scispace.com

Advanced Synthetic Strategies for Morpholine Ring Integration

The integration of the morpholine ring onto a phenolic scaffold, as seen in this compound, can be achieved through various advanced synthetic strategies. These methods focus on the efficient and controlled construction of the core heterocyclic structure.

Aerobic oxidative cyclization has emerged as a powerful and environmentally friendly method for synthesizing N-heterocycles. This approach often utilizes molecular oxygen from the air as the terminal oxidant, offering a green alternative to stoichiometric chemical oxidants. In the context of morpholine ring synthesis, these methodologies typically involve the intramolecular cyclization of an appropriate amino alcohol precursor.

For the synthesis of structures related to the this compound scaffold, a relevant strategy is the aerobic oxidative cyclization of 2-aminophenols with various coupling partners. nih.govumn.edu Cobalt-catalyzed systems, for instance, have been effectively used for the oxidative cyclization of 2-aminophenols and isonitriles, yielding substituted 2-aminobenzoxazoles. nih.govresearchgate.net While not forming a morpholine ring directly, this demonstrates the principle of using a metal catalyst and aerobic conditions to forge a new heterocyclic ring fused to a phenol (B47542) derivative. The mechanism often involves the coordination of the 2-aminophenol (B121084) to the metal center, which facilitates the aerobic oxidation of the catalyst (e.g., Co(II) to Co(III)) and subsequent cyclization. nih.govresearchgate.net

Palladium-based catalysts have also been employed in Wacker-type aerobic oxidative cyclizations of alkenes containing tethered nitrogen and oxygen nucleophiles, providing a direct route to various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org This strategy involves the intramolecular attack of the alcohol and amine functionalities onto a palladium-activated alkene.

| Catalyst System | Reactants | Product Type | Reference |

| Cobalt(II) | 2-Aminophenols, Isonitriles | 2-Aminobenzoxazoles | nih.govumn.edu |

| Pd(DMSO)₂(TFA)₂ | Unsaturated Amino Alcohols | Morpholines, Piperidines | organic-chemistry.org |

| Platinum Nanoclusters | N-substituted 2-aminophenols | 2-substituted Benzoxazoles | cdnsciencepub.com |

| Rhodium Catalyst | Anilines, Alkynes, CO | Quinol-2(1H)-ones | nih.gov |

The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds. nih.govoarjbp.com In the functionalization of phenols, it provides a direct route to introduce an aminomethyl group onto the aromatic ring, a key transformation for building precursors to compounds like this compound. The reaction involves the condensation of a phenol, a non-enolizable aldehyde (typically formaldehyde), and a secondary amine, such as morpholine. oarjbp.com

The regioselectivity of the Mannich reaction on phenols is a critical aspect, as substitution can occur at the ortho or para positions relative to the hydroxyl group. kyushu-u.ac.jp The outcome is influenced by the substitution pattern of the phenol, the nature of the amine, and the reaction conditions. clockss.org For instance, studies on bicyclic phenols have shown that the regioselectivity (attack at the position adjacent or further away from the fused ring) is strongly dependent on the composition and size of the fused ring. clockss.org In many cases, the reaction proceeds with high regioselectivity, providing a reliable method for synthesizing specific isomers. clockss.orgtandfonline.com The reaction is fundamental in the synthesis of various bioactive molecules, where the introduction of a morpholine moiety via the Mannich reaction can enhance pharmacological properties. nih.govijpsr.com

| Phenol Substrate | Amine | Key Finding | Reference |

| Bicyclic Phenols | Dialkylamines | Regioselectivity depends on fused ring structure. | clockss.org |

| Catechols | Ethyl Iminodiacetate | Highly regioselective; no para derivatives formed. | tandfonline.com |

| 8-Hydroxyquinoline | Morpholine | Frequently used amine for aminomethylation of this scaffold. | mdpi.com |

| 2,4-Dihydroxybenzoyl compounds | Secondary Amines | Regioselective aminomethylation at the C(3) position. | researchgate.net |

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.govresearchgate.net This reaction is exceptionally reliable and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov

In the construction of complex ligands, click chemistry serves as a powerful ligation tool. acs.orgnih.gov A core scaffold like this compound could be functionalized with either an azide or an alkyne group. This modified scaffold can then be "clicked" onto a complementary binding partner (e.g., another small molecule, a peptide, or a polymer) that bears the corresponding alkyne or azide functionality. acs.org This modular approach allows for the rapid assembly of large libraries of complex molecules for screening in drug discovery and materials science. nih.govresearchgate.net The synthesis of morpholine-fused triazoles has been achieved using click chemistry principles, demonstrating the utility of this approach in creating complex heterocyclic systems. nih.govsemanticscholar.org

Key Features of CuAAC Click Chemistry organic-chemistry.orgnih.gov

High Yields: Reactions often proceed to completion or near completion.

Mild Conditions: Can be performed in aqueous solutions and at ambient temperature.

High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.

Broad Functional Group Tolerance: Insensitive to a wide variety of functional groups.

Derivatization Strategies of the Core Scaffold

Once the this compound core is synthesized, further structural diversity can be achieved by modifying either the phenolic ring or the morpholine nitrogen.

The phenolic ring of the core scaffold is amenable to a variety of chemical modifications. The hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution, providing a handle to introduce a wide range of substituents.

C-H Functionalization: Direct C-H functionalization has become a valuable tool for modifying aromatic rings, allowing for the introduction of alkyl, aryl, or other groups at specific positions, often guided by the existing hydroxyl group. researchgate.netresearcher.life

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be readily achieved using standard electrophilic halogenating agents. These halogenated derivatives can serve as versatile intermediates for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce more complex substituents.

Nitration and Reduction: Nitration of the phenolic ring, followed by reduction of the nitro group to an amine, provides a route to introduce an amino group, which can be further functionalized.

Modification of the Hydroxyl Group: The phenolic hydroxyl group itself can be derivatized. mdpi.comnih.gov It can be alkylated to form ethers or acylated to form esters, which can alter the molecule's physicochemical properties.

The nitrogen atom in the morpholine ring is a secondary amine, which is a versatile functional group for derivatization. wikipedia.orgatamankimya.com

N-Alkylation: The morpholine nitrogen can be alkylated using various methods, including reaction with alkyl halides or through reductive amination. researchgate.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a highly efficient and common method for N-alkylation. wikipedia.orgnih.govtandfonline.com Catalytic N-alkylation using alcohols as alkylating agents over heterogeneous catalysts also represents a green and efficient approach. researchgate.net

N-Acylation: Reaction of the morpholine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylmorpholine derivatives (amides). google.com This transformation converts the basic nitrogen into a neutral amide group, which can significantly alter the molecule's biological profile.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the morpholine nitrogen, providing access to a wide range of derivatives.

| Modification Type | Reagents/Method | Functional Group Formed |

| N-Alkylation | Alkyl Halide or Reductive Amination (Aldehyde/Ketone + Reducing Agent) | Tertiary Amine |

| N-Acylation | Acyl Chloride, Anhydride, or Carboxylic Acid | Amide |

| N-Arylation | Buchwald-Hartwig Amination (Aryl Halide, Catalyst, Base) | N-Aryl Tertiary Amine |

Linker Chemistry for Conjugate Synthesis

The unique structural arrangement of this compound, featuring both a nucleophilic phenolic hydroxyl group and a secondary amine within the morpholine ring, presents a versatile platform for the development of bifunctional linkers used in conjugate synthesis. These linkers are crucial for covalently attaching this molecule to other chemical entities, such as therapeutic agents, imaging labels, or macromolecules like proteins and polymers. The reactivity of both the phenol and the morpholine moieties can be strategically exploited to introduce a variety of linker types, enabling the creation of conjugates with tailored properties.

The phenolic hydroxyl group offers a reactive site for the attachment of linkers through several well-established chemical transformations. These modifications can be designed to be stable or to cleave under specific physiological conditions, allowing for the controlled release of the parent molecule.

One common approach involves the O-alkylation of the phenolic hydroxyl group. This reaction typically proceeds by deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. This strategy can be employed to introduce linkers containing a terminal functional group, such as an azide or an alkyne for click chemistry, or a protected amine or carboxylic acid for further elaboration.

Another strategy is the formation of carbamates . While direct formation of a carbamate (B1207046) from a phenol is not typical, a methylene adaptor can be utilized to connect the phenolic oxygen to a carbamate nitrogen. This approach has been adapted for β-eliminative linkers, which are designed to release the phenol under specific conditions.

The secondary amine within the morpholine ring provides another handle for the attachment of linkers. The nucleophilicity of this nitrogen allows for a range of chemical modifications.

A primary method for functionalizing the morpholine nitrogen is through N-alkylation . This can be achieved by reacting this compound with an alkyl halide or by reductive amination with an aldehyde or ketone. This approach allows for the direct installation of a linker moiety onto the nitrogen atom. The reaction conditions can be tuned to control the extent of alkylation.

The simultaneous presence of a phenol and a secondary amine in close proximity within the this compound scaffold opens up possibilities for linker strategies that engage both functional groups, potentially leading to the formation of more rigid and defined conjugate structures.

A notable example of such a dual functionalization is the formaldehyde-mediated crosslinking of phenols and alkyl amines in hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net This reaction, a variation of the Betti reaction, can create a methylene bridge between the ortho position of the phenol and the nitrogen of the morpholine, effectively incorporating a new ring system that can be part of a larger linker construct. researchgate.netresearchgate.net

The following table summarizes potential synthetic strategies for the functionalization of this compound for linker attachment, based on the reactivity of its constituent functional groups.

| Functional Group | Reaction Type | Reagents and Conditions | Potential Linker Functionality |

| Phenolic Hydroxyl | O-Alkylation | Base (e.g., K2CO3, NaH), Alkyl halide-Linker-FG | Azide, Alkyne, Protected Amine, Carboxylic Acid |

| Phenolic Hydroxyl | Carbamate Formation (via adaptor) | Methylene adaptor, Chloroformate-Linker-FG | Cleavable linkers (e.g., β-eliminative) |

| Morpholine Nitrogen | N-Alkylation | Alkyl halide-Linker-FG, Base | Azide, Alkyne, Amine, Carboxylic Acid |

| Morpholine Nitrogen | Reductive Amination | Aldehyde/Ketone-Linker-FG, Reducing agent (e.g., NaBH3CN) | Varied based on carbonyl component |

| Phenol and Morpholine | Methylene Bridging | Formaldehyde (B43269), Hexafluoroisopropanol (HFIP) | Rigidified linker structures |

These synthetic methodologies provide a toolbox for chemists to design and synthesize a diverse range of conjugates based on the this compound scaffold, enabling its application in various fields, including medicinal chemistry and materials science. The choice of linker chemistry will ultimately depend on the desired properties of the final conjugate, such as its stability, solubility, and mechanism of action.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction (SCXRD) Analysis

Table 1: Hypothetical Dihedral Angles for 2-(Morpholin-3-yl)phenol This table is a template illustrating the type of data that would be obtained from an SCXRD analysis. No experimental data is currently available.

| Atoms Defining Dihedral Angle | Hypothetical Angle (°) |

| C(aromatic)-C(aromatic)-C(3)-N(4) | Value |

| C(aromatic)-C(3)-N(4)-C(5) | Value |

| C(2)-C(3)-N(4)-C(5) | Value |

Analysis of Intramolecular Hydrogen Bonding Networks

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between the hydroxyl group of the phenol (B47542) ring and the nitrogen or oxygen atom of the morpholine (B109124) ring. ontosight.ai SCXRD analysis would precisely measure the distance and angle of this interaction, confirming its presence and strength. Such bonds significantly influence the molecule's conformation and properties. figshare.com

Table 2: Hypothetical Intramolecular Hydrogen Bond Parameters for this compound This table is a template illustrating the type of data that would be obtained from an SCXRD analysis. No experimental data is currently available.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O(phenol) | H | N(morpholine) | Value | Value | Value | Value |

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, SCXRD reveals how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the phenol rings of adjacent molecules. researchgate.netuni.lubldpharm.com Understanding these interactions is fundamental to comprehending the material's bulk properties, such as melting point and solubility.

In cases where obtaining a suitable single crystal of a compound is challenging, advanced techniques like the crystalline sponge method can be employed. sigmaaldrich.comcymitquimica.com This method involves soaking a porous crystalline host with a solution of the target molecule. The host crystal then acts as a scaffold, ordering the guest molecules within its pores, which can then be analyzed by SCXRD. nih.govchemsrc.com While there is no indication that this compound is difficult to crystallize, this method remains a powerful tool in modern structural chemistry. scienceopen.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. fluorochem.co.ukbohrium.com It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For a molecule like this compound, a simple one-dimensional NMR spectrum might exhibit overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are therefore essential for the unambiguous assignment of all proton and carbon signals. growingscience.comcam.ac.uknih.gov

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is a template illustrating the type of data that would be obtained from a comprehensive NMR analysis. No experimental data is currently available.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C-1' (Phenol) | Value | - | - |

| C-2' (Phenol) | Value | - | - |

| C-3' (Phenol) | Value | Value | d |

| C-4' (Phenol) | Value | Value | t |

| C-5' (Phenol) | Value | Value | t |

| C-6' (Phenol) | Value | Value | d |

| C-3 (Morpholine) | Value | Value | dd |

| C-2 (Morpholine) | Value | Value | m |

| C-5 (Morpholine) | Value | Value | m |

| C-6 (Morpholine) | Value | Value | m |

| OH | - | Value | s |

| NH | - | Value | s |

Ligand-Protein Interaction Studies by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying molecular interactions at an atomic level. researchmap.jp While specific, published NMR studies detailing the interaction of this compound with proteins are not widely available, the methodologies for such investigations are well-established. Techniques like Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Chemical Shift Perturbation (CSP) are instrumental in drug discovery and molecular biology for characterizing protein-ligand binding. researchmap.jpuio.nonih.gov

In a typical experiment, a 2D NMR spectrum, such as the ¹H-¹⁵N HSQC, of an isotopically labeled protein is recorded in the absence and presence of the ligand, this compound. researchmap.jp Changes in the chemical shifts or intensities of the protein's amide signals upon addition of the compound indicate direct or allosteric binding. researchmap.jp These perturbations can be mapped onto the protein's structure to identify the binding site. researchmap.jpuniversiteitleiden.nl

Ligand-observed NMR methods like STD and WaterLOGSY are particularly useful when working with unlabeled proteins. researchmap.jp In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation transfers to a binding ligand via spin diffusion, resulting in a decrease in the ligand's signal intensity. By comparing this to a reference spectrum, the specific protons of this compound in close contact with the protein can be identified, revealing its binding epitope. WaterLOGSY, conversely, relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. researchmap.jp

These NMR techniques provide crucial information on binding affinity, kinetics, and the conformation of the ligand when bound to a biological macromolecule. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. contractlaboratory.com These methods are complementary and essential for structural characterization. mdpi.com

The structure of this compound contains several key functional groups: a phenolic hydroxyl (-OH), a secondary amine (N-H) within the morpholine ring, an ether (C-O-C) linkage, and an aromatic ring. The vibrational frequencies of these groups are sensitive to their chemical environment, particularly to hydrogen bonding.

Intramolecular hydrogen bonding can be expected between the phenolic -OH group and the nitrogen or oxygen atom of the morpholine ring. Intermolecular hydrogen bonding can also occur between molecules in the solid state.

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 | Broad band, position sensitive to hydrogen bonding. sapub.org |

| Morpholine N-H | Stretching | 3200-3500 | May overlap with O-H stretch. |

| Aromatic C-H | Stretching | 3000-3100 | Typically sharp peaks. |

| Aliphatic C-H | Stretching | 2850-3000 | From the morpholine ring. |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands characteristic of the benzene (B151609) ring. wallonie.be |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 | Strong intensity in IR. |

| C-O (Phenol) | Stretching | 1180-1260 | Strong intensity in IR. |

| C-N (Amine) | Stretching | 1020-1250 |

This table presents theoretically expected ranges. Actual values may vary based on experimental conditions and molecular conformation.

Hydrogen bonding significantly influences the O-H and N-H stretching frequencies, typically causing them to broaden and shift to lower wavenumbers. The exact positions of these bands can provide insight into the strength and nature (intra- vs. intermolecular) of these interactions. sapub.org

Advanced Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise elemental composition of a molecule. scispace.com For this compound, with the molecular formula C₁₀H₁₃NO₂, the exact monoisotopic mass can be calculated with high precision.

Calculated Exact Mass for C₁₀H₁₃NO₂:

Formula: C₁₀H₁₃NO₂

Monoisotopic Mass: 179.09463 u

Corresponding Ion [M+H]⁺: 180.10228 u

The ability of HR-MS to provide mass measurements with errors in the parts-per-million (ppm) range allows for the unambiguous confirmation of the elemental formula. nih.gov

In addition to exact mass, MS analysis provides structural information through the molecule's fragmentation pattern upon ionization. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Breakage of the bond adjacent to the morpholine nitrogen.

Cleavage of the morpholine ring: Leading to characteristic fragments from the ring opening.

Loss of small neutral molecules: Such as H₂O from the phenol group or parts of the morpholine ring.

Formation of a stable benzylic-type cation: Cleavage of the bond between the phenol and morpholine rings can lead to a stable phenoxy radical or cation. The base peak in the mass spectrum of phenol itself is the molecular ion (m/z 94), with a significant peak at m/z 65 corresponding to the loss of a CO group. docbrown.info Similar aromatic fragmentations could be expected here.

Hypothetical Fragmentation Table for this compound:

| m/z Value (Hypothetical) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 179 | [M]⁺ | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |

| 162 | [M - OH]⁺ | [C₁₀H₁₂NO]⁺ | Loss of hydroxyl radical |

| 150 | [M - CH₂O]⁺ | [C₉H₁₁NO]⁺ | Loss of formaldehyde (B43269) from morpholine ring |

| 120 | [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | Cleavage of C-O bond of phenol |

| 94 | [C₆H₅OH]⁺ | [C₆H₆O]⁺ | Phenol cation radical |

This table is illustrative of potential fragmentation pathways. Actual fragmentation is determined experimentally.

UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms.

The spectrum is expected to show strong absorption bands characteristic of a substituted phenol. Typically, phenols exhibit two main absorption bands in the UV region:

Primary band (E₂-band): Around 210-235 nm, corresponding to a π → π* transition of the entire conjugated system.

Secondary band (B-band): Around 270-285 nm, a weaker π → π* transition that is characteristic of the benzene ring. Its position and intensity are sensitive to substitution and solvent polarity.

Furthermore, UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, such as the potential phenol-imine ⇌ keto-amine equilibrium in related Schiff bases. researchgate.netresearchgate.net For this compound, while a classic keto-enol tautomerism of the phenol ring is unlikely to be significant, the technique can be highly sensitive to changes in electronic structure. The position of the absorption maximum (λ_max) can shift depending on the solvent polarity (solvatochromism) and pH. rsc.org For instance, in a basic solution, deprotonation of the phenolic hydroxyl group to form the phenoxide ion results in a bathochromic (red) shift of the B-band to a longer wavelength (around 285-300 nm) with an increase in intensity. This well-documented behavior provides a clear spectroscopic handle for studying the acidic properties of the phenol group.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-(Morpholin-3-yl)phenol.

The three-dimensional arrangement of atoms in this compound has been extensively studied through geometry optimization. These calculations aim to find the most stable conformation of the molecule, which corresponds to the lowest energy state. The presence of the flexible morpholine (B109124) ring and its linkage to the phenol (B47542) group allows for multiple possible conformations.

The electronic properties of this compound have been investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is primarily localized on the electron-rich phenol ring, while the LUMO is distributed over the entire molecule. This distribution influences its behavior in chemical reactions, particularly its susceptibility to electrophilic and nucleophilic attack.

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These include:

Electronegativity (χ): Represents the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of the molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons, acting as an electrophile.

These descriptors provide a theoretical framework for predicting how this compound will interact with other chemical species.

| Reactivity Descriptor | Definition |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Quantum chemical calculations have been successfully employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. This includes the prediction of:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for systematic errors in the computational methods.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms in the NMR spectrum can be calculated, aiding in the structural elucidation of the molecule.

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in its UV-Vis spectrum.

The strong correlation often observed between the predicted and experimental spectra confirms the accuracy of the calculated molecular structure and electronic properties.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations allow for the study of its behavior in a more realistic environment, such as in solution.

MD simulations of this compound in a solvent, such as water, provide a dynamic picture of its conformational flexibility. These simulations track the movements of the molecule over time, revealing the different conformations it can adopt and the transitions between them. This is particularly important for understanding how the solvent influences the molecule's shape and, consequently, its biological activity. The interactions between the solute and solvent molecules, such as hydrogen bonding, play a crucial role in determining the preferred conformations in solution.

Interaction with Biological Macromolecules and Surfaces

Computational studies are crucial for understanding how this compound and related compounds interact with biological systems at a molecular level. These investigations often focus on interactions with cell membrane models and other biological macromolecules to predict the compound's behavior and potential bioactivity.

Research into how molecules interact with biological macromolecules is a key area of computational chemistry. acs.org These studies can help predict if a compound is likely to be toxic based on its potential to react with cellular components like DNA and proteins. acs.org For phenolic compounds, such as this compound, computational models can elucidate the mechanisms of their biotransformation by enzymes like cytochromes P450. dtu.dk These enzymatic processes can sometimes lead to the formation of more toxic products through mechanisms like phenol coupling. dtu.dk

Experimental and computational investigations have been conducted on various morpholine derivatives to understand their interactions. For instance, studies on certain morpholine-based Schiff-base complexes have explored their synthesis, characterization, and potential anticancer activities through theoretical studies. bohrium.com The conformation of the morpholine ring itself, which typically adopts a chair conformation, is a key factor in these interactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target. This technique is widely used to screen for potential drug candidates and to understand the molecular basis of their activity.

Prediction of Binding Modes with Protein Targets (e.g., Fas Receptor, PI3K, iNOS, COX-2)

Molecular docking studies have been instrumental in evaluating the potential of morpholine-containing compounds as inhibitors of various protein targets.

Fas Receptor (CD95): The Fas receptor is a key regulator of apoptosis (programmed cell death), and its modulation is a target for cancer therapy. scirp.orgresearchgate.net It has been reported that some morpholine derivatives can trigger apoptosis mediated by the Fas receptor. researchgate.net Molecular docking studies of a thiomorpholine (B91149) derivative, 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319), on the Fas receptor suggested a favorable interaction, providing a potential mechanism for its observed antiproliferative effects. scirp.orgresearchgate.net

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer, making it a prime target for drug development. mdpi.comrsc.org The morpholine ring is a known pharmacophore in many PI3K inhibitors. mdpi.com For instance, 3-(4-morpholin-4-ylpyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl)phenol is a co-crystallized ligand found in the binding site of mTOR, a related kinase. rsc.org Docking studies of pyrazoline derivatives have also been used to predict their binding affinities to PI3K. rjraap.com

iNOS (Inducible Nitric Oxide Synthase): Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions. nih.gov Consequently, iNOS is a target for the development of anti-inflammatory agents. nih.gov Molecular docking studies have been performed on various compounds, including morpholine derivatives, to predict their binding affinity to the iNOS active site. scispace.comresearchgate.netrsc.org These studies have shown a good correlation between the calculated binding affinity and the experimentally observed anti-inflammatory activity for some morpholine-capped β-lactam derivatives. nih.gov

COX-2 (Cyclooxygenase-2): COX-2 is another key enzyme in the inflammatory pathway. nih.govphyschemres.org The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design. acs.orgnih.gov Molecular docking has been used to study the interaction of various heterocyclic compounds, including those with morpholine moieties, with the active site of the COX-2 enzyme. nih.govacs.orgnih.gov For example, docking studies of certain 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives revealed interactions within the COX-2 active site, supporting their potential as anti-inflammatory agents. acs.org

Analysis of Intermolecular Forces at the Binding Site

The stability of a ligand-target complex is governed by various intermolecular forces, which can be analyzed using computational methods.

Hydrogen Bonds: The morpholine ring contains a hydrogen bond-accepting oxygen atom and, in the case of this compound, a hydrogen bond-donating N-H group and a phenolic hydroxyl group. These groups can form crucial hydrogen bonds with amino acid residues in the active site of a protein. For example, in docking studies with iNOS and COX-2, morpholinopyrimidine derivatives were found to form hydrogen bonds that contributed to their binding affinity. rsc.org

Hydrophobic Interactions: The phenyl group of this compound can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are often a significant driving force for ligand binding. Docking studies of morpholinopyrimidine derivatives with iNOS and COX-2 showed that hydrophobic interactions played a key role in their binding. scispace.comresearchgate.netrsc.org

Pi-Stacking Interactions: The aromatic phenyl ring can engage in pi-stacking interactions with the aromatic side chains of amino acids like tyrosine, phenylalanine, and tryptophan.

The following interactive table summarizes hypothetical binding data for this compound with the discussed protein targets, based on published data for similar compounds.

| Target Protein | Potential Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

| Fas Receptor | -10.08 scirp.org | Not specified |

| PI3K | -7.17 to -7.85 rjraap.com | Not specified |

| iNOS | Below -8.0 rsc.org | Not specified |

| COX-2 | Below -10.0 rsc.org | Not specified |

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the influence of the surrounding solvent.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly density functional theory (DFT), can be used to map out the energy landscape of a chemical reaction. This allows for the identification of intermediates and transition states, providing a detailed step-by-step picture of the reaction mechanism.

For the synthesis of morpholine derivatives, such as the antidepressant reboxetine, computational studies could elucidate the mechanism of key steps like the cyclization to form the morpholine ring. rsc.org For example, understanding the transition states involved in the cyclization of an intermediate can help predict the stereochemical outcome of the reaction. rsc.org Similarly, computational studies on nickel-catalyzed reactions for C-H bond functionalization have provided insights into the reaction mechanisms, including the formation of cyclometalated intermediates. rsc.org

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly impact the rate, yield, and even the products of a chemical reaction. weebly.com Computational models can be used to understand and predict these solvent effects. weebly.comnih.gov

The conformation of flexible molecules like this compound can be influenced by the solvent. nih.gov In a polar solvent, conformations that expose the polar groups (hydroxyl and morpholine) to the solvent will be favored. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might be more prevalent. DFT and other theoretical methods can be used to calculate the relative energies of different conformations in various solvents. worldscientific.com

Furthermore, the solvent can affect the reactivity of a molecule by stabilizing or destabilizing the reactants, transition states, and products to different extents. nih.gov For phenolic compounds, the rates of reaction with free radicals are known to be strongly influenced by the hydrogen-bond-accepting ability of the solvent. nih.gov Computational studies can model these specific solute-solvent interactions to provide a deeper understanding of the reaction mechanism in different environments. frontiersin.org

Structure Activity Relationship Sar Studies and Ligand Design Principles

Impact of Morpholine (B109124) Ring Substituents on Activity

The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and engage in key interactions with biological targets. nih.govepa.gov In the context of 2-(Morpholin-3-yl)phenol analogs, modifications to this heterocyclic core, particularly at the nitrogen atom (N-4 position), have profound effects on biological activity.

Research on various classes of morpholine-containing compounds demonstrates that the substituent on the morpholine nitrogen can significantly modulate potency and efficacy. For instance, in a series of N-substituted indolines and morpholines evaluated for cytotoxic effects, SAR studies revealed that a benzamide (B126) moiety attached to the morpholine nitrogen was important for activity. e3s-conferences.org Similarly, studies on morpholine-based chalcones as monoamine oxidase (MAO) inhibitors indicate that the morpholine ring plays a critical role in binding affinity. nih.gov

The morpholine ring can serve multiple roles: as a key interacting element with the target protein, as a rigid scaffold to correctly orient other functional groups, or as a modulator of physicochemical properties like solubility. nih.govacs.org Its weak basicity and capacity for hydrogen bonding via the oxygen atom allow it to form critical interactions within receptor binding pockets. nih.govmdpi.com For example, in certain enzyme inhibitors, the morpholine nitrogen has been observed to form polar interactions with glycine (B1666218) residues, while the oxygen atom interacts with threonine residues in the flap region of the active site. acs.org

Substitutions at the carbon atoms of the morpholine ring also influence activity, often by introducing steric constraints or additional interaction points. The stereochemistry of these substituents is frequently a critical determinant of potency. nih.gov

| Modification Type | Position | Example Substituent | Observed Impact on Activity | Reference Compound Class |

|---|---|---|---|---|

| N-Substitution | N-4 | Benzamide | Considered important for cytotoxic activity | N-substituted morpholines |

| N-Substitution | N-4 | 4-Methylphenyl | Potent caspase 3 inhibition | Quinoline (B57606) substituted morpholines |

| Ring Function | - | Unsubstituted Morpholine | Improves water solubility and facilitates specific interactions in ATP-binding pockets | mTOR inhibitors |

| Ring Interaction | - | Unsubstituted Morpholine | Crucial for binding affinity and selectivity | MAO Inhibitors |

Role of Phenolic Moiety in Molecular Recognition

The phenolic hydroxyl group is a key functional group in many biologically active compounds, capable of acting as both a hydrogen bond donor and acceptor. Its presence and position on the aromatic ring of this compound analogs are critical for molecular recognition and binding affinity.

Quantitative structure-activity relationship (QSAR) analyses of phenolic compounds consistently show that their antioxidant and biological activities are governed by the number and location of hydroxyl groups on the aromatic ring system. nih.gov In the context of receptor binding, the phenolic -OH can form strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine) in the target's active site, serving as a crucial anchor point for the ligand.

SAR studies on monoamine reuptake inhibitors have established that substitution patterns on the aryl rings directly impact potency and selectivity. nih.gov For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are close analogs, the nature and position of substituents on the phenoxy ring were systematically varied to probe their effect on serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporter inhibition. The electronic properties and steric bulk of these substituents can either enhance or diminish binding affinity by altering the electronic distribution of the ring and influencing how it fits within the binding pocket. Chemical derivatization of the phenolic group, such as through esterification or etherification, is a common strategy to modify properties like lipophilicity or to create prodrugs, which can in turn enhance biological activity. nih.gov

| Structural Feature | Interaction Type | Significance in Molecular Recognition | Example Target Residues |

|---|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Acts as a key anchor point for ligand binding in the active site. | Serine, Threonine, Tyrosine |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Contributes to binding affinity through interactions with aromatic residues in the target. | Phenylalanine, Tyrosine, Tryptophan |

| Ring Substituents (e.g., halogens, alkyls) | Electronic and Steric Effects | Modulates binding affinity and selectivity by altering the fit and electronic complementarity with the binding pocket. | Varies with target protein |

Linker and Scaffold Modifications for Optimized Activity

Modifications to the linker between the morpholine and phenyl rings can alter the conformational flexibility of the molecule. This, in turn, affects its ability to adopt the ideal conformation for binding to the receptor. For instance, studies on quinoline derivatives bearing a morpholine group have explored the influence of varying carbon linkers between the two moieties on activity. medsci.cn A rigid scaffold can lock the molecule into a bioactive conformation, potentially increasing potency, while a more flexible linker may allow for adaptation to different receptor states or subtypes.

The design of novel scaffolds is a key strategy in drug discovery to improve properties and explore new chemical space. For morpholine-containing compounds, bioisosteric replacement of core structures is a common approach. For example, scaffolds like tetrahydroquinoline have been used in place of quinoline or quinazoline (B50416) to maintain similar spatial properties while potentially improving metabolic stability. mdpi.com The strategic inclusion of the morpholine ring onto these new scaffolds is often critical for retaining or enhancing activity by increasing solubility and facilitating key binding interactions. mdpi.com

Pharmacophore Identification and Rational Drug Design Strategies

Rational drug design relies on the identification of a pharmacophore—the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect. creative-biolabs.com For monoamine reuptake inhibitors, a general pharmacophore has been identified consisting of an amine (provided by the morpholine nitrogen) and an aryl group (the phenol (B47542) ring) separated by a linker of 2-4 sp3 hybridized atoms. researchgate.net The this compound structure fits this model perfectly.

Ligand-based pharmacophore modeling is a powerful computational tool used when the 3D structure of the target protein is unknown. creative-biolabs.comnih.gov This process involves aligning a set of known active molecules to identify their common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.com The resulting pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features, thereby accelerating the discovery of new leads. nih.gov

For the this compound class of compounds, a pharmacophore model would typically include:

A hydrogen bond acceptor feature (from the morpholine oxygen).

A basic/ionizable feature (from the morpholine nitrogen).

A hydrogen bond donor feature (from the phenolic hydroxyl group).

An aromatic ring feature.

The precise spatial relationship between these features is critical for high-affinity binding. This model can then guide further optimization of the lead compounds by suggesting where to make structural modifications to enhance interactions with the target. mdpi.com

Modulating Selectivity through Structural Variation

For many drug targets, particularly those within a closely related family like monoamine transporters (SERT, NET, and DAT), achieving selectivity is a major challenge and a primary goal of medicinal chemistry. Subtle structural modifications to a ligand can dramatically shift its binding preference from one transporter to another.

SAR studies have shown that stereochemistry and aryl ring substitution are key determinants of selectivity. nih.gov In the 2-[(phenoxy)(phenyl)methyl]morpholine series, the stereochemistry at the C-2 position of the morpholine ring was found to be a primary driver of selectivity between SERT and NET. nih.gov Furthermore, substitutions on the aromatic rings can introduce specific interactions that are favorable for one target but not another. For example, research on modafinil (B37608) analogues showed that halogen substitution on the diphenyl rings led to compounds with improved binding affinity for the dopamine (B1211576) transporter (DAT) and high selectivity over the serotonin transporter (SERT). nih.gov The specific nature and position of the halogen were important, with affinity often increasing in the order of Cl to Br to I, suggesting the potential for halogen bonding interactions within the transporter's binding site. nih.gov

This principle allows for the fine-tuning of a compound's pharmacological profile. By systematically altering substituents on the phenolic ring or the morpholine moiety of this compound analogs, it is possible to steer the molecule's activity towards a desired target, transforming a non-selective compound into a highly selective agent for NET, SERT, or DAT, or creating a dual inhibitor with a specific desired ratio of activities. nih.gov

Preclinical Biological Activity of this compound: A Review of Available Scientific Literature

Following a comprehensive review of scientific literature and preclinical data, there is currently no publicly available information regarding the specific biological activity of the chemical compound “this compound.” Extensive searches for data pertaining to its effects on kinase inhibition, receptor interaction, enzyme inhibition, apoptosis, cell cycle modulation, or anti-inflammatory pathways have yielded no specific results for this molecule.

The provided outline requests a detailed elucidation of the compound's preclinical profile, including:

Target Identification and Pathway Modulation: Focusing on its potential to inhibit kinases (such as PI3K, mTOR, EGFR), interact with receptors (like adenosine or cannabinoid receptors), and inhibit enzymes (including iNOS, COX-2).

Cellular and Molecular Mechanisms: Investigating its capacity to induce apoptosis, modulate the cell cycle, and affect anti-inflammatory pathways in in vitro or in vivo models.

Despite targeted searches across multiple scientific databases, no studies detailing these specific activities for "this compound" were identified. Research in the broader chemical classes of phenols and morpholine derivatives is extensive; however, these findings cannot be directly attributed to the specific structural configuration of "this compound" without dedicated experimental validation.

Therefore, this article cannot be generated as per the requested detailed outline due to the absence of specific preclinical data for the compound . Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological and mechanistic activities of this compound.

Preclinical Biological Activity and Mechanistic Elucidation

Cellular and Molecular Mechanisms of Action (In Vitro/In Vivo Models)

Neuroprotective Mechanisms (e.g., Amyloid-beta Aggregation Modulation)

Phenolic compounds have garnered significant attention for their potential neuroprotective effects, particularly in the context of Alzheimer's disease. A key pathological hallmark of Alzheimer's is the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils. Numerous studies have demonstrated that certain phenolic compounds can interfere with this aggregation process.

The proposed mechanisms by which phenolic compounds modulate Aβ aggregation are multifaceted. They are thought to inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils nih.govnih.gov. Some phenolic compounds, such as myricetin and rosmarinic acid, have been shown to block the oligomerization of Aβ, a critical early step in the aggregation pathway nih.gov. The interaction is believed to be a direct binding event between the phenolic compound and the Aβ peptide nih.gov. The structure of the phenolic compound, including the number and position of hydroxyl groups on the aromatic rings, plays a crucial role in its anti-aggregation activity bohrium.com. While specific studies on 2-(Morpholin-3-yl)phenol are not available, its phenolic group suggests a potential to interact with Aβ and modulate its aggregation, a hypothesis that warrants further investigation.

It is also suggested that phenolic compounds can reduce the cellular toxicity and synaptic dysfunction induced by Aβ oligomers nih.gov. Furthermore, some polyphenols may exert their neuroprotective effects through multiple pathways, not limited to direct interaction with Aβ bohrium.commdpi.com.

Antioxidant Capacity and Free Radical Scavenging

The antioxidant activity of phenolic compounds is a well-established aspect of their biological profile. This activity is primarily attributed to their ability to act as free radical scavengers, donating a hydrogen atom from their hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) researchgate.net. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, making it less reactive and thus terminating the free radical chain reaction scienceopen.com.

The antioxidant capacity of a phenolic compound is influenced by its chemical structure, including the number and arrangement of hydroxyl groups nih.gov. For instance, the presence of a catechol (ortho-dihydroxy) group can enhance antioxidant activity.

Studies on Biological Interactions (Non-Target Specific)

DNA Binding and Cleavage Properties

Certain morpholine-phenol derivatives have been shown to interact with DNA. In a study of a novel bioactive complex containing the ligand 2-(4-morpholinobenzylideneamino)phenol, significant DNA cleavage activity was observed, particularly in the presence of an oxidizing agent like hydrogen peroxide. The study suggested that the complex could intercalate with DNA.

The binding constant properties, which indicate the strength of the interaction, were determined for the ligand and its metal complexes. It was concluded that the planarity of the morpholine-linked ligand and the presence of a co-planar aromatic system promoted the ability of the complex to infiltrate DNA base pairs. Such interactions can lead to the blockage of the DNA double helix, potentially causing miscoding.

Protein (e.g., BSA) Binding Interactions

The binding of small molecules to plasma proteins, such as bovine serum albumin (BSA), is a critical factor in their pharmacokinetic profile, affecting their distribution and availability. Studies on a morpholine (B109124) derivative, 2-(4-morpholinobenzylideneamino)phenol, and its metal complexes have demonstrated interaction with BSA.

Fluorescence quenching studies are commonly employed to investigate these interactions. The binding constants from electronic absorption and fluorometric titrations indicated that the compounds could interact with BSA through a static quenching mechanism. The binding effectiveness varied among the different metal complexes, suggesting that the coordination of the metal ion influences the protein binding affinity.

Table 1: Binding Parameters of a Morpholine-Phenol Derivative with BSA

| Compound | Binding Constant (K b ) [M-1] |

| HL * | 0.98 x 10^4 |

| Complex 1 (Mn) | 1.87 x 10^4 |

| Complex 2 (Co) | 3.56 x 10^4 |

| Complex 3 (Ni) | 2.45 x 10^4 |

*HL refers to the ligand 2-(4-morpholinobenzylideneamino)phenol. Data compiled from a study on related morpholine derivatives.

Metal Ion Chelation and Redox Activity

The ability of phenolic compounds to chelate metal ions is a significant aspect of their chemistry and biological activity. This chelation can influence their antioxidant properties by preventing metal-catalyzed free radical formation. The catechol moiety, in particular, is a well-known metal-binding site.

Emerging Research Directions and Advanced Applications

Applications in Material Science

The inherent chemical properties of the phenolic hydroxyl group and the morpholine (B109124) moiety make 2-(Morpholin-3-yl)phenol a promising candidate for the development of advanced materials. Researchers are exploring its potential in formulations for corrosion inhibition and as a photostabilizer for polymers.

Corrosion Inhibition Formulations

The presence of nitrogen and oxygen atoms in the morpholine ring, along with the electron-rich phenol (B47542) group, suggests that this compound could be an effective corrosion inhibitor. Organic compounds containing such heteroatoms and π-electrons are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. mdpi.comnih.gov

While direct studies on this compound are limited, extensive research on related morpholine and phenolic derivatives provides strong evidence for its potential efficacy. Morpholine and its derivatives are recognized for their corrosion inhibition properties, particularly in acidic environments. nih.govresearchgate.net For instance, newly synthesized morpholinyl Mannich bases have demonstrated high inhibition efficiency for N80 steel in hydrochloric acid. nih.gov Similarly, phenolic compounds are well-established as effective corrosion inhibitors for various metals, including steel and aluminum. researchgate.net

The proposed mechanism of action for a molecule like this compound involves the formation of a protective film on the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding via the lone pair electrons of nitrogen and oxygen atoms and the π-electrons of the benzene (B151609) ring). researchgate.net This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium.

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) | Mild Steel | 1M HCl | >90 | Langmuir Adsorption Isotherm |

| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1M HCl | 90.3 | Chemisorption |

| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | >85 | Physical and Chemical Adsorption |

| Amodiaquine (a phenolic derivative) | Mild Steel | HCl | Not Specified | Langmuir Adsorption Isotherm |

Photostabilizers for Polymer Materials

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant concern that limits their lifespan and performance. The incorporation of photostabilizers is a common strategy to mitigate this degradation. The structure of this compound, incorporating both a hindered amine (morpholine) and a phenolic antioxidant moiety, suggests its potential as a multifunctional photostabilizer.

Hindered Amine Light Stabilizers (HALS) are a major class of non-UV-absorbing stabilizers that function by scavenging free radicals generated during the photo-oxidation of polymers. wikipedia.org The morpholine component of this compound can be considered a type of hindered amine. Phenolic antioxidants, on the other hand, act as primary antioxidants by scavenging peroxy radicals, which are key intermediates in the oxidative degradation process. amfine.comvinatiorganics.com

While there can be antagonistic interactions between HALS and phenolic antioxidants in some systems, the covalent linkage of these two functionalities within a single molecule like this compound could lead to synergistic effects, providing comprehensive protection against photodegradation. researchgate.net The phenolic moiety can neutralize peroxy radicals, while the morpholine part can trap other radical species, thus interrupting the degradation cycle at multiple points.

| Stabilizer Class | Mechanism of Action | Examples |

|---|---|---|

| Hindered Amine Light Stabilizers (HALS) | Free radical scavenging (cyclic mechanism) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |

| Phenolic Antioxidants | Peroxy radical scavenging | Irganox 1010, Butylated hydroxytoluene (BHT) |

| UV Absorbers | Absorb UV radiation and dissipate it as heat | Benzophenones, Benzotriazoles |

| Quenchers | Deactivate excited states of chromophores | Nickel chelates |

Catalysis and Ligand Development Beyond Medicinal Contexts

The morpholine and phenol groups in this compound possess lone pairs of electrons on their nitrogen and oxygen atoms, making them potential coordination sites for metal ions. This suggests that the compound could serve as a versatile ligand in coordination chemistry and catalysis, extending its applications beyond the realm of medicinal chemistry.

As a bidentate ligand, this compound could form stable chelate complexes with a variety of transition metals. The nature of the coordination would depend on the specific metal ion and the reaction conditions. Such metal complexes could exhibit interesting catalytic properties, potentially finding use in various organic transformations. For instance, metal phthalocyanine (B1677752) complexes containing phenolic groups have been investigated for the catalytic degradation of organic pollutants. e3s-conferences.org

The development of catalysts based on this compound could offer advantages such as enhanced stability and selectivity due to the chelate effect. Further research in this area could involve the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in reactions like oxidation, reduction, and carbon-carbon bond formation.

Development of Analytical Probes and Sensors

The combination of a fluorescent-active phenol ring and a metal-ion-binding morpholine group makes this compound an excellent scaffold for the development of fluorescent chemosensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence properties.

A notable example is the development of a fluorescent sensor based on a morpholine-containing phenolic Mannich base, a structure closely related to this compound. rsc.orgnih.gov This sensor demonstrated the ability to selectively detect aluminum (Al³⁺) and copper (Cu²⁺) ions through a "turn-on" and "turn-off" fluorescence response, respectively. rsc.orgnih.gov The interaction of the metal ions with the nitrogen and oxygen atoms of the morpholine and phenol moieties alters the electronic properties of the molecule, leading to a change in its fluorescence emission. rsc.orgnih.gov

The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In the case of a this compound-based sensor, the lone pair of electrons on the morpholine nitrogen can quench the fluorescence of the phenol ring (PET). Upon binding to a metal ion, this quenching effect can be suppressed, leading to an enhancement of fluorescence (CHEF).

| Analyte | Sensing Response | Mechanism |

|---|---|---|

| Al³⁺ | Fluorescence "turn-on" | Chelation-Enhanced Fluorescence (CHEF) |

| Cu²⁺ | Fluorescence "turn-off" | Fluorescence quenching |

| Eu³⁺, Dy³⁺ | Weak "turn-off" response | Fluorescence quenching |

Future Research Avenues for Multifunctional Scaffolds

The this compound scaffold holds significant promise for the development of multifunctional materials, where multiple properties are integrated into a single molecular platform. osti.gov Future research is likely to focus on leveraging the synergistic potential of the phenol and morpholine moieties.

For example, polymers incorporating the this compound unit could exhibit both enhanced photostability and corrosion resistance. Such materials would be highly valuable for outdoor applications where exposure to both UV radiation and corrosive environments is a concern.

In the field of catalysis, immobilizing this compound-metal complexes onto solid supports could lead to the development of heterogeneous catalysts that are easily recoverable and reusable. Furthermore, the inherent fluorescence of the phenol group could be exploited for in-situ monitoring of the catalytic process.

The development of "theranostic" agents, which combine therapeutic and diagnostic capabilities, is another exciting possibility. A multifunctional scaffold based on this compound could be designed to not only deliver a drug but also to sense and report on its local environment through changes in its fluorescence.

Patent Landscape Analysis of Academic Innovations

An analysis of the patent landscape reveals a growing interest in the applications of morpholine and phenol derivatives in material science and other non-pharmaceutical fields. While patents specifically claiming "this compound" for these applications are not abundant, there is a significant body of intellectual property surrounding the use of related structures.

Patents have been filed for morpholine derivatives as corrosion inhibitors, highlighting their commercial potential in this area. google.com Similarly, the use of hindered amine and phenolic compounds as photostabilizers for polymers is a well-established and heavily patented field.

In the academic sphere, innovations often focus on the development of novel molecular architectures with unique functionalities. The design and synthesis of libraries of substituted morpholine derivatives for general screening is an area of active research. nih.gov Patents originating from academic research often disclose new synthetic methodologies and proof-of-concept applications for these compounds, including their use as ligands in catalysis and as building blocks for functional materials. The exploration of morpholine-containing scaffolds for the assembly of compound libraries with three-dimensional diversity is also a key area of academic innovation. acs.org

The patent landscape suggests that while the direct commercial application of this compound in material science is still in its early stages, the underlying chemical principles and the broader interest in its constituent functional groups point towards a promising future for academic and industrial research in this area.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Alkylation | Morpholine-Cl, K₂CO₃, DMF, 80°C | 60-75% | |

| Deprotection | HCl/MeOH, reflux | >90% |

Basic: How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~1250 cm⁻¹ (C-O-C morpholine) .

- MS : Molecular ion peak [M+H]⁺ matching C₁₀H₁₃NO₂ (calc. 179.09) with fragmentation patterns indicating morpholine ring cleavage .

Pitfalls : Overlapping signals from regioisomers require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced: How can computational modeling resolve discrepancies between predicted and observed binding affinities for this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Refine docking poses by simulating ligand-receptor interactions under physiological conditions (e.g., solvation, pH). Compare with experimental IC₅₀ values from enzyme assays .

- Free Energy Perturbation (FEP) : Quantify binding energy differences caused by morpholine puckering or hydroxyl orientation, which may explain affinity mismatches .

- Validation : Cross-check with crystallographic data (if available) using SHELXL for refinement .

Q. Example Workflow :